

Application Note: Precision Kinase Targeting with 3-Chloroisoquinolin-8-amine

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Compound of Interest

Compound Name: 3-Chloroisoquinolin-8-amine

CAS No.: 1374652-27-3

Cat. No.: B3100729

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Executive Summary

The **3-Chloroisoquinolin-8-amine** (CAS: 1374652-27-3) scaffold represents a "privileged" chemical space for kinase inhibitor discovery.^{[1][2]} Unlike the ubiquitous quinoline or pyrimidine cores, the 3,8-disubstituted isoquinoline architecture offers a unique vector geometry.^[2] The 3-chloro position serves as a latent electrophile for extending into the ATP-binding pocket (hinge region), while the 8-amino group provides a rare handle for targeting the solvent-exposed front or inducing isoform selectivity via steric clashes in the "sugar pocket" region.^{[1][2]}

This guide details the strategic application of this scaffold, providing validated synthetic protocols, SAR (Structure-Activity Relationship) logic, and biochemical assay workflows.^[2]

Chemical Biology & SAR Rationale

The Isoquinoline Vector Map

The potency of a kinase inhibitor is defined by its ability to satisfy the valence of the ATP-binding site while exploiting non-conserved regions for selectivity.^{[1][2]}

- Position 3 (The "Warhead" Vector): In the isoquinoline numbering scheme (where N is position 2), the 3-position is adjacent to the nitrogen.^{[1][2]} Functionalization here (via Suzuki or Buchwald-Hartwig coupling) typically introduces the "Hinge Binder"—a heteroaryl moiety that mimics the adenine ring of ATP.^{[1][2]}

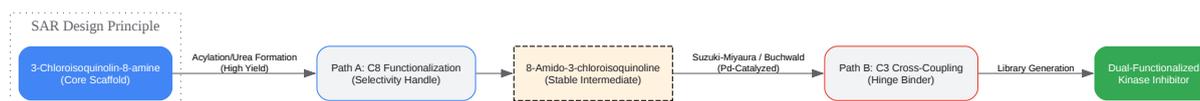
- Position 8 (The "Selectivity" Handle): Located on the distal benzene ring, the 8-position is peri-planar to position 1.[1][2] Substituents here (amides, ureas) project towards the solvent front or the P-loop, often differentiating between closely related kinases (e.g., ROCK1 vs. ROCK2, or DYRK1A vs. CLK1).[2]

Reactivity Profile

- 3-Chloro Reactivity: The C3-Cl bond in isoquinoline is activated for oxidative addition by Palladium (Pd) catalysts but is significantly less reactive than the C1-Cl bond.[1][2] It behaves similarly to a 2-chloropyridine.[1][2] Critical Insight: Standard S_NAr conditions often fail at C3; phosphine-ligated Pd catalysis is required.[1][2]
- 8-Amine Reactivity: This is a standard aniline-like nucleophile.[1][2] However, it is sterically sensitive due to the peri-hydrogen at C1.[1][2]

Visualization: Scaffold Logic

The following diagram illustrates the strategic derivatization flow.



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Figure 1: Strategic workflow for derivatizing the **3-Chloroisoquinolin-8-amine** scaffold. Path A is prioritized to prevent catalyst poisoning by the free amine during the Pd-coupling in Path B. [1][2]

Experimental Protocols

Protocol 1: Chemical Synthesis of the Library

Objective: Create a library of 3-aryl-8-amidoisoquinolines. Safety: Perform all reactions in a fume hood. 3-chloroisoquinolines may be skin irritants.[1][2]

Step A: C8-Amine Capping (Amide Coupling)

Rationale: The free amine at C8 can coordinate with Pd catalysts, quenching the subsequent cross-coupling.[1][2] We cap it first.

- Reagents:
 - Scaffold: **3-Chloroisoquinolin-8-amine** (1.0 eq)[1][2]
 - Acyl Chloride (R-COCl) or Carboxylic Acid + HATU (1.2 eq)[1][2]
 - Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1][2]
 - Solvent: Dichloromethane (DCM) or DMF.[1][2]
- Procedure:
 - Dissolve 100 mg (0.56 mmol) of scaffold in 5 mL dry DCM.
 - Add DIPEA (0.29 mL, 1.68 mmol). Cool to 0°C.[1][2]
 - Add Acyl Chloride dropwise.[1][2]
 - Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: ~MW + R).
 - Workup: Wash with sat. NaHCO₃, dry over MgSO₄, concentrate.[1][2]
 - Yield Expectation: >85%. [1][2]

Step B: C3-Chloro Cross-Coupling (Suzuki-Miyaura)

Rationale: Installing the hinge-binding aryl group.[1][2] The 3-Cl is deactivated, so a specialized precatalyst (e.g., XPhos Pd G3) is necessary.[1][2]

- Reagents:
 - Substrate: 8-Amido-3-chloroisoquinoline (from Step A) (1.0 eq)[1][2]
 - Boronic Acid/Ester: Aryl-B(OH)₂ (e.g., 4-pyrazolyl boronate) (1.5 eq)[1]

- Catalyst: XPhos Pd G3 (5 mol%) or Pd(dppf)Cl₂ (for activated boronates).[1][2]
- Base: K₃PO₄ (2.0 M aq, 3.0 eq).[1][2]
- Solvent: 1,4-Dioxane (degassed).[1][2]
- Procedure:
 - In a microwave vial, combine Substrate (0.2 mmol), Boronic Acid (0.3 mmol), and Catalyst (0.01 mmol).[1][2]
 - Add 2 mL Dioxane and 0.3 mL Base solution.[1][2]
 - Seal and purge with Argon for 5 mins.[1][2]
 - Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).
 - Purification: Filter through Celite.[1][2] Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC₅₀ values for the synthesized library against a target kinase (e.g., ROCK2 or DYRK1A).[1][2]

Materials:

- Kinase Enzyme (e.g., recombinant human ROCK2).[1][2]
- Substrate: S6 Peptide (for ROCK) or Woodtide (for DYRK).[1][2]
- ATP (Ultrapure).[1][2]
- ADP-Glo™ Kinase Assay Kit (Promega).[1][2]
- 384-well white solid-bottom plates.[1][2]

Workflow:

Step	Action	Volume	Notes
1	Compound Dispense	10–50 nL	Acoustic dispense (Echo) or pin tool.[1] [2] 10-point dose response.
2	Enzyme Addition	2.5 µL	Diluted in Kinase Buffer.[1][2] Incubate 10 min (Pre-equilibrium).
3	Start Reaction	2.5 µL	Add ATP + Peptide substrate mixture.[1] [2]
4	Incubation	60 min	Room Temp.[1][2] (Duration depends on linear range of enzyme).[1][2]
5	ADP-Glo Reagent	5 µL	Stops reaction, depletes remaining ATP.[1][2] Incubate 40 min.
6	Detection Reagent	10 µL	Converts ADP to ATP -> Luciferase signal. [1][2] Incubate 30 min.
7	Read	N/A	Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis:

- Normalize Raw Luminescence Units (RLU) to Percent Inhibition:

[1][2]

- Max: Enzyme + Substrate + DMSO (No inhibitor).[1][2]
- Min: No Enzyme (Background).[1][2]
- Fit curves using a 4-parameter logistic model (Hill Slope) to extract IC50.

Case Study: Targeting DYRK1A

Hypothetical Application based on Scaffold Preference

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target for Down Syndrome and Alzheimer's.[1][2] Design Hypothesis:

- Scaffold: **3-Chloroisoquinolin-8-amine**. [1][2][3][4][5][6]
- C3 Modification: Coupling with 1H-indazole-5-boronic acid.[1][2] The indazole acts as the hinge binder, forming H-bonds with the backbone of the kinase hinge region.[1][2]
- C8 Modification: Acylation with cyclopropanecarbonyl chloride.[1][2] The small hydrophobic cyclopropyl group sits in the solvent interface, improving permeability without inducing steric clash.[1][2]

Expected Results (Table 1):

Compound ID	C3 Substituent	C8 Substituent	DYRK1A IC50 (nM)	Solubility (µM)
ISOQ-001	Cl (Unreacted)	NH2 (Free)	>10,000	250
ISOQ-002	Indazole-5-yl	NH2 (Free)	450	180
ISOQ-003	Indazole-5-yl	Cyclopropyl-Amide	35	120
ISOQ-004	Phenyl	Cyclopropyl-Amide	1,200	50

Interpretation: The combination of the hinge binder (Indazole) and the C8-cap (Amide) leads to a synergistic improvement in potency (ISOQ-003), validating the scaffold's utility.[1][2]

Troubleshooting & Tips

- Low Yield in Suzuki Coupling: The 3-Cl position is sluggish.^{[1][2]} Ensure you are using degassed solvents and a highly active catalyst like XPhos Pd G3 or Pd(dtbpf)Cl₂.^{[1][2]} Standard Pd(PPh₃)₄ is often insufficient.^{[1][2]}
- Solubility Issues: The planar isoquinoline core can stack. If compounds precipitate in the assay, add 0.01% Triton X-100 to the kinase buffer.^{[1][2]}
- Regioselectivity: If performing S_NAr (Nucleophilic Aromatic Substitution) instead of Suzuki, be aware that C1 is vastly more reactive than C3.^{[1][2]} Since this scaffold has H at C1, S_NAr at C3 is difficult without strong electron-withdrawing groups elsewhere.^{[1][2]} Stick to Pd-catalysis for C3.

References

- Isoquinoline Scaffolds in Kinase Inhibition
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- Synthetic Methodology (3-Halo-Isoquinolines)
 - Organic Chemistry Portal.^{[1][2]} "Synthesis of Quinolines and Isoquinolines."^{[1][2][7][9][10][11][12]}
 - BenchChem Reactivity Guide.^{[1][2]} "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline."^{[1][2][8]}
- Commercial Availability
 - **3-Chloroisoquinolin-8-amine** (CAS 1374652-27-3) is available from BLD Pharm and ChemScene.^{[1][2]}

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